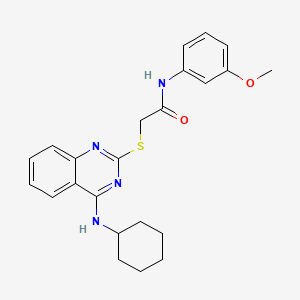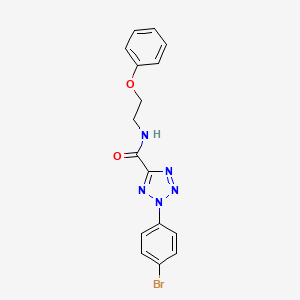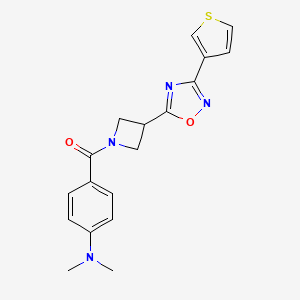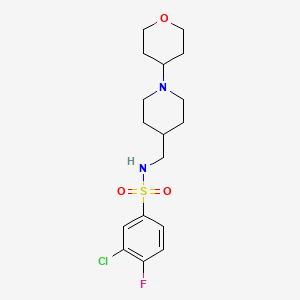![molecular formula C18H13FN4OS2 B2578386 N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-86-9](/img/structure/B2578386.png)
N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BZIMS and has shown promising results in various applications.
Scientific Research Applications
Antitumor Activity and Metabolic Stability
- Structure-Activity Relationships and Metabolic Stability : Research has explored various 6,5-heterocycles to improve the metabolic stability of potent inhibitors of PI3Kα and mTOR, which are crucial for cancer therapy. Alterations to the benzothiazole ring, as seen in similar compounds, aimed to reduce metabolic deacetylation, showing promising in vitro potency and in vivo efficacy (Stec et al., 2011).
Anticancer Properties
- Synthesis and Antitumor Evaluation : New derivatives bearing different heterocyclic rings have been synthesized based on the benzothiazole structure and evaluated for their antitumor activity. Some compounds showed significant anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Radiosensitizers and Anticarcinogenic Compounds
- New Radiosensitizers : Imidazo[2,1-b][1,3]benzothiazole derivatives have been synthesized and shown to be effective radiosensitizers and anticarcinogenic compounds, particularly against liver cancer and melanoma cell lines (Majalakere et al., 2020).
Glutaminase Inhibitors
- BPTES Analogs : Research into BPTES analogs, potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), which is important for cancer cell proliferation, led to the development of compounds with improved drug-like properties and solubility, retaining potency (Shukla et al., 2012).
Antimicrobial Agents
- Sulfonamide Derivatives : Novel sulfonamide derivatives synthesized from benzothiazole and evaluated for their cytotoxic activity against breast and colon cancer cell lines have shown promising results. These derivatives offer a new approach to cancer therapy by targeting specific cellular pathways (Ghorab et al., 2015).
Antiprotozoal Activity
- Benzimidazole Derivatives : The synthesis and evaluation of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been conducted, showing strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings suggest potential for the treatment of infections caused by these protozoa (Pérez‐Villanueva et al., 2013).
Protoporphyrinogen Oxidase Inhibitors
- Herbicide Action Target : Protoporphyrinogen oxidase inhibitors, designed based on benzothiazole analogues, have shown significant herbicidal activity. This research contributes to the development of new herbicides with low environmental impact and toxicity (Jiang et al., 2010).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQSDYZSOVRHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)


![[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B2578309.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)


![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)